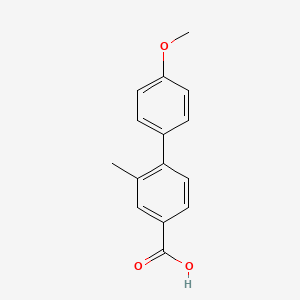

4-(4-Methoxyphenyl)-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 | |

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108478-59-7 | |

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Given the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and theoretical predictions to offer valuable insights for researchers. The document details a probable synthetic route via Suzuki-Miyaura cross-coupling, discusses expected physicochemical characteristics, and explores the potential biological relevance and safety considerations based on the broader class of biphenyl carboxylic acid derivatives.

Introduction

This compound, with the CAS Number 108478-59-7, is a biphenyl carboxylic acid derivative.[1] This class of compounds is of significant interest in medicinal chemistry and materials science due to the rigid biphenyl scaffold, which provides a structurally robust core for developing molecules with diverse pharmacological activities.[2][3] The presence of a carboxylic acid moiety offers a versatile handle for further chemical modifications, such as esterification and amidation. This guide aims to provide a detailed technical overview of this compound for researchers and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108478-59-7 | [1][4] |

| Molecular Formula | C15H14O3 | [1][4] |

| Molecular Weight | 242.27 g/mol | [1][4] |

| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds |

| pKa | Not available (Expected to be in the range of other benzoic acids, ~4-5) | Inferred from related compounds |

Synthesis and Mechanistic Insights

The most prominent and versatile method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[2][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[5]

A plausible synthetic route to this compound involves the Suzuki-Miyaura coupling of 4-bromo-3-methylbenzoic acid with 4-methoxyphenylboronic acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for this specific transformation.

-

Reaction Setup: In a round-bottom flask, combine 4-bromo-3-methylbenzoic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product can be purified by filtration and washing with water, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectral Characterization (Predicted)

As experimental spectra are not available, the following are predicted key features based on the structure of this compound.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The spectrum would display signals for the carboxyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), the methyl carbon, and the methoxy carbon.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretches for the ether and carboxylic acid, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 242.27. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments.

Potential Applications and Biological Activity

Biphenyl carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6]

-

Anti-inflammatory: Some biphenyl carboxylic acids act as anti-inflammatory agents.[7]

-

Antifungal: Derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[8]

-

Anticancer: Certain biphenyl carboxylic acids have been synthesized and evaluated as potential anticancer agents.[3]

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active biphenyls suggests it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore its pharmacological potential.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profile of related biphenyl carboxylic acids, the following general precautions should be observed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]

-

Toxicology: Biphenyl itself has been studied for its potential health effects, with some evidence suggesting potential for kidney toxicity and carcinogenicity at high exposure levels.[10] Derivatives should be handled with care, assuming they may have similar or other biological effects.

Conclusion

References

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. (URL: [Link])

-

Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL: [Link])

-

This compound, 96% Purity, C15H14O3, 1 gram - CP Lab Safety. (URL: [Link])

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (URL: [Link])

-

4-BIPHENYL CARBOXYLIC ACID - SD Fine-Chem. (URL: [Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

-

BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (URL: [Link])

-

4-(3-methoxyphenyl)benzoic Acid suppliers and producers - BuyersGuideChem. (URL: [Link])

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

4-(4-methoxyphenyl)-benzoic acid - 725-14-4, C14H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

-

Benzoic acid, 3-methoxy-4-methyl- - the NIST WebBook. (URL: [Link])

- CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google P

-

Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC - NIH. (URL: [Link])

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa. (URL: [Link])

-

IR spectra prediction - Cheminfo.org. (URL: [Link])

-

(4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem. (URL: [Link])

-

Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,... - ResearchGate. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

-

esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. (URL: [Link])

-

Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (URL: [Link])

-

Benzoic acid, 4-methyl- - the NIST WebBook. (URL: [Link])

-

Infrared spectra prediction - Cheminfo.org. (URL: [Link])

-

4-methoxy-3-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid - Optional[FTIR] - Spectrum. (URL: [Link])

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (URL: [Link])

-

IR spectrum of the product 4-hydroxybenzoic acid. - ResearchGate. (URL: [Link])

-

An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. (URL: [Link])

-

Exploring 4-Methylbenzoic Acid: Properties, Applications, and Industrial Significance. (URL: [Link])

-

Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem - NIH. (URL: [Link])

-

A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. … - ResearchGate. (URL: [Link])

Sources

- 1. 4-Methoxy-3-methylbenzoic Acid | C9H10O3 | CID 2759583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. usbio.net [usbio.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

4-(4-Methoxyphenyl)-3-methylbenzoic acid CAS number 108478-59-7

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic acid (CAS: 108478-59-7)

Abstract

This compound is a biaryl carboxylic acid derivative whose structural motif is of significant interest to researchers in medicinal chemistry and materials science. As a substituted biphenyl, it serves as a valuable scaffold and synthetic intermediate for the development of more complex molecules. The biaryl structure is a common pharmacophore in many biologically active compounds, suggesting potential applications in drug discovery. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, mechanistic insights, methods for structural elucidation, and a discussion of its potential applications and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize or utilize this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for experimental planning, including solvent selection, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 108478-59-7 | [1][2][][4][5] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][][4][6] |

| Molecular Weight | 242.27 g/mol | [1][4][5][6] |

| Synonyms | 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid | [][5] |

| Purity | Typically available at ≥96% | [7] |

| Storage Temperature | -20°C for long-term storage | [4][6] |

| Shipping Temperature | Ambient | [4][6] |

Synthesis and Mechanistic Insights

The construction of the C-C bond between the two aromatic rings is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the most efficient and widely adopted method for creating such biaryl linkages due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[8][9][10]

Retrosynthetic Analysis & Proposed Workflow

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aryl rings. This identifies 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid as suitable starting materials for a palladium-catalyzed Suzuki-Miyaura coupling. This approach is highly effective as it allows for the convergent assembly of the complex biaryl structure from simpler, commercially available precursors.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of this compound. The causality behind each component is critical: the palladium complex is the catalyst, the phosphine ligand stabilizes the active catalytic species, the base activates the boronic acid and neutralizes the acid produced, and the solvent system ensures all components are in the proper phase for reaction.

Materials:

-

4-Bromo-3-methylbenzoic acid (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv)

-

Potassium Carbonate [K₂CO₃] (3.0 equiv)

-

Toluene (solvent)

-

Water (co-solvent)

-

Ethyl Acetate (for extraction)

-

1 M Hydrochloric Acid (for acidification)

-

Brine (for washing)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3-methylbenzoic acid, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate small vial, dissolve the Palladium(II) Acetate and Triphenylphosphine in a small amount of toluene. Stir for 5-10 minutes until a homogenous catalyst solution forms. The ligand is crucial for stabilizing the Pd(0) active species.

-

Solvent Addition: Add toluene and water to the main reaction flask in a 4:1 ratio. The aqueous phase is necessary for dissolving the inorganic base and facilitating the transmetalation step.

-

Initiation: Add the catalyst solution to the reaction flask.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

-

Slowly cool to room temperature, then in an ice bath, to induce crystallization.

-

Filter the purified crystals and wash with a small amount of cold solvent.

-

Dry the final product under vacuum.

-

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Structural Elucidation and Characterization

Following synthesis, confirming the structure and purity of this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic data based on the compound's structure and known values for similar functional groups.[11][12][13]

| Technique | Expected Data |

| ¹H NMR | ~12.0-13.0 ppm: broad singlet, 1H (COOH); ~7.0-8.0 ppm: multiplet, 7H (aromatic protons); ~3.8 ppm: singlet, 3H (OCH₃); ~2.4 ppm: singlet, 3H (Ar-CH₃). |

| ¹³C NMR | ~170 ppm: C=O (acid); ~160 ppm: C-O (methoxy-aryl); ~120-145 ppm: Aromatic carbons; ~55 ppm: OCH₃; ~20 ppm: Ar-CH₃. |

| IR (Infrared) | ~2500-3300 cm⁻¹: broad O-H stretch (acid); ~1680-1710 cm⁻¹: C=O stretch (acid); ~1600, 1500 cm⁻¹: C=C stretches (aromatic); ~1250 cm⁻¹: C-O stretch (ether). |

| Mass Spec (MS) | [M+H]⁺: ~243.0965; [M-H]⁻: ~241.0819. |

Applications in Research and Drug Development

The Biaryl Motif in Medicinal Chemistry

The biaryl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates. This motif provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups to interact with biological targets such as enzymes and receptors. Derivatives of biaryl carboxylic acids have shown promise as anti-inflammatory and analgesic agents.[9]

Potential Therapeutic Relevance

While specific biological activity for this compound is not extensively documented, its structural features suggest several avenues for exploration:

-

Anti-inflammatory Agents: Similar biaryl structures have been designed as inhibitors of enzymes like COX-1 and COX-2.[9]

-

Anticancer Research: Methoxy-substituted aromatic compounds, such as chalcones, have demonstrated cytotoxic activity against various cancer cell lines, making this compound a potential starting point for novel anticancer agents.[14]

-

Synthetic Building Block: Its carboxylic acid and aromatic rings serve as versatile chemical handles for further modification, enabling its use in the creation of diverse compound libraries for high-throughput screening. Isomeric structures like 3-Methoxy-4-methylbenzoic acid are known intermediates for drugs such as Zafirlukast and Finerenone, highlighting the value of this structural class.[15][16]

Caption: Logical flow from core scaffold to potential applications.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk. The following guidelines are based on safety data for structurally similar benzoic acid derivatives.[17][18][19][20]

Hazard Identification

-

May cause respiratory irritation if inhaled as dust.[20][21]

-

Avoid formation of dust and aerosols.[17]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear safety glasses with side-shields or goggles.[17]

-

Wear a lab coat.

-

-

Hygiene: Wash hands thoroughly after handling. Handle in accordance with good industrial hygiene and safety practices.[17]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[17]

-

For long-term stability and to preserve purity, store at -20°C.[4][6]

Conclusion

This compound, CAS 108478-59-7, is a valuable chemical entity for the scientific community. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling, a cornerstone of modern organic chemistry. Its biaryl structure makes it an attractive scaffold for medicinal chemistry, with potential applications spanning anti-inflammatory, analgesic, and oncological research. This guide provides the foundational knowledge—from synthesis protocols and mechanistic understanding to safety and handling—required for researchers to confidently incorporate this compound into their discovery and development workflows.

References

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.

- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. (n.d.). Journal of the American Chemical Society - ACS Publications.

- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.

- This compound | 108478-59-7. (n.d.). Appchem.

- Safety Data Sheet. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024). Sigma-Aldrich.

- This compound. (n.d.). SynHet.

- This compound - CAS 108478-59-7. (n.d.). BOC Sciences.

- 429217 this compound CAS: 108478-59-7. (n.d.).

- SAFETY DATA SHEET. (2021).

- SAFETY DATA SHEET. (2015). Harper College.

- 108478-59-7 | this compound. (n.d.). ChemScene.

- Material Safety Data Sheet. (n.d.). SIGMA-ALDRICH.

- Supporting Information. (n.d.).

- This compound - Data Sheet. (n.d.). United States Biological.

- 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551. (n.d.). PubChem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem.

- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (n.d.). MDPI.

- 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound, 96% Purity, C15H14O3, 1 gram. (n.d.). CP Lab Safety.

- 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd.

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound [synhet.com]

- 4. usbio.net [usbio.net]

- 5. chemscene.com [chemscene.com]

- 6. usbio.net [usbio.net]

- 7. calpaclab.com [calpaclab.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. srinichem.com [srinichem.com]

- 16. chemixl.com [chemixl.com]

- 17. westliberty.edu [westliberty.edu]

- 18. fishersci.com [fishersci.com]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

- 20. gustavus.edu [gustavus.edu]

- 21. 4-(3-methoxyphenyl)benzoic Acid | C14H12O3 | CID 2759551 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(4-Methoxyphenyl)-3-methylbenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid

Introduction

Biphenyl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, serving as crucial intermediates and core structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their rigid, well-defined geometry allows for precise spatial positioning of functional groups, making them ideal scaffolds for interacting with biological targets. This guide provides a comprehensive technical overview of the synthesis of a specific derivative, this compound, with a focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations that inform an efficient and successful synthesis.

Retrosynthetic Analysis and Strategic Planning

The logical approach to designing a synthesis for a biaryl compound like this compound is to disconnect the molecule at the pivotal carbon-carbon bond linking the two aromatic rings. This retrosynthetic analysis reveals the Suzuki-Miyaura cross-coupling as the most direct and efficient strategy, for which it has become a foundational reaction in modern organic synthesis.[3][4]

The disconnection can be conceptualized in two ways, leading to two potential synthetic routes:

-

Route A: Disconnecting as shown suggests a coupling between a 4-halo-3-methylbenzoic acid derivative and a 4-methoxyphenylboron species.

-

Route B: The alternative disconnection points to a reaction between a 4-haloanisole derivative and a 3-methyl-4-boronobenzoic acid species.

While both routes are chemically viable, Route A is often preferred from a practical standpoint due to the commercial availability and stability of the key starting materials: 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid . This guide will focus on the detailed execution of this superior pathway.

Caption: Retrosynthetic analysis of the target molecule.

The Suzuki-Miyaura Coupling: Mechanistic Insights

The widespread adoption of the Suzuki-Miyaura reaction stems from its mild conditions, tolerance of diverse functional groups, and the generation of non-toxic, easily removable boron byproducts.[3][5] The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a more stable palladium(II) precatalyst.[4] The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methylbenzoic acid), forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its aryl group (4-methoxyphenyl) to the Pd(II) center, displacing the halide. The base is critical for activating the boronic acid and facilitating this step.[3]

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimization of Reaction Parameters

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights into their roles, drawing from established protocols for similar biaryl syntheses.[1][6][7][8]

| Parameter | Common Choices | Rationale and Field Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Pd(PPh₃)₄ (Tetrakis) is often used directly as a Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires a ligand (e.g., PPh₃, SPhos) and is reduced in situ. Pd/C is a heterogeneous catalyst that offers simplified purification but may require higher temperatures or longer reaction times.[6] |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KOH | The base is crucial for activating the boronic acid to form the more nucleophilic boronate species. K₂CO₃ and Na₂CO₃ are cost-effective and widely used.[1][9] Stronger bases like K₃PO₄ may be needed for less reactive substrates. The choice of base can also prevent side reactions like protodeboronation.[3] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME/H₂O, EtOH/H₂O | A biphasic solvent system is standard. The organic solvent (e.g., Toluene, Dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[1][6] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |

| Temperature | 80 - 110 °C | The reaction is typically heated to reflux to drive the oxidative addition step, which is often the slowest part of the cycle. The specific temperature depends on the solvent system and the reactivity of the aryl halide.[1][7] |

| Stoichiometry | Arylboronic Acid (1.1 - 1.5 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling or protodeboronation side reactions. |

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromo-3-methylbenzoic acid and 4-methoxyphenylboronic acid. It is a representative procedure synthesized from established methodologies.[1][6][9]

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Eq. |

| 4-Bromo-3-methylbenzoic acid | 215.04 | 2.15 g | 10.0 mmol | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.82 g | 12.0 mmol | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 347 mg | 0.3 mmol | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 mmol | 3.0 |

| Toluene | - | 40 mL | - | - |

| Ethanol | - | 10 mL | - | - |

| Deionized Water | - | 10 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (2.15 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

-

Solvent Addition: Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn dark. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is generally complete within 12-16 hours.

-

Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.

-

Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution to a pH of ~2 using 2M hydrochloric acid (HCl). A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) to remove any inorganic salts.

-

Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Conclusion

The synthesis of this compound is reliably and efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method stands out for its high functional group tolerance, mild reaction conditions, and the use of stable, commercially available starting materials. By understanding the underlying catalytic cycle and the critical role of each reaction component—catalyst, base, and solvent—researchers can effectively troubleshoot and optimize the synthesis for high yield and purity. The protocol provided in this guide serves as a robust starting point for laboratory-scale preparation, enabling the advancement of research and development in fields that rely on this important class of biaryl compounds.

References

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern

- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

- 2-Biphenylcarboxylic acid synthesis. ChemicalBook.

- The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C - RSC Publishing.

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- METHYL 4'-METHOXYBIPHENYL-4-CARBOXYL

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).

- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. Benchchem.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. myjurnal.my.

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. ikm.org.my [ikm.org.my]

- 9. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of 4-(4-Methoxyphenyl)-3-methylbenzoic acid

Introduction

4-(4-Methoxyphenyl)-3-methylbenzoic acid is a biaryl carboxylic acid with a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol [1]. Its structure, featuring a carboxylic acid group, a methyl group, and a methoxyphenyl moiety, suggests its potential utility as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). In the realm of drug discovery and development, a thorough understanding of a compound's solubility is paramount. Solubility dictates the bioavailability of a drug, influences its formulation strategies, and impacts its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound. It combines theoretical predictions with detailed, field-proven experimental protocols to ensure scientific integrity and practical applicability.

Part 1: Predicted Physicochemical Properties and Initial Assessment

Prior to embarking on extensive experimental work, in silico prediction of key physicochemical properties provides a valuable starting point. For this compound, the presence of the carboxylic acid group is the most significant determinant of its pH-dependent solubility.

Predicted Properties of this compound and Structurally Related Compounds:

| Property | This compound (Predicted) | 4-Methoxybenzoic Acid (Experimental) | 3-Methylbenzoic Acid (Experimental) |

| pKa | ~4.0 - 4.5 | 4.47[2] | 4.27 |

| LogP | ~3.5 - 4.0 | 1.96[2] | 2.43 |

| Aqueous Solubility | Low (likely < 0.1 mg/mL) | 0.3 g/L (300 mg/L) at 20°C[3][4] | 0.96 g/L at 25°C |

Note: Predicted values for the target compound are estimated based on its structure and data from analogous compounds. The accuracy of pKa prediction using computational methods like the PM6 semiempirical method generally falls within a mean absolute difference of 0.7-1.0 pH units for carboxylic acids[5][6].

The carboxylic acid moiety, with a predicted pKa in the range of 4.0-4.5, indicates that this compound will be poorly soluble in acidic environments (like the stomach) where it exists predominantly in its neutral, protonated form. Conversely, in neutral to basic environments (such as the small intestine), it will deprotonate to form a more soluble carboxylate anion. The relatively high predicted LogP suggests a lipophilic nature, which often correlates with low aqueous solubility.

Part 2: Experimental Determination of the Solubility Profile

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. The following sections detail the gold-standard methodologies.

Thermodynamic (Equilibrium) Aqueous Solubility

The definitive measure of a compound's solubility is its thermodynamic or equilibrium solubility, which represents the saturation concentration of the compound in a solvent at equilibrium. The shake-flask method is the most reliable technique for this determination and is described in OECD Guideline 105[7][8][9][10].

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a precise volume of purified water (or buffer of a specific pH). The presence of excess solid is crucial to ensure saturation[11].

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C or 37°C for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical[12][13].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to sediment. Subsequently, clarify the supernatant by centrifugation or filtration (using a filter material that does not adsorb the compound, such as PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

pH-Solubility Profile

For an ionizable compound like this compound, solubility is highly dependent on pH. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship[14][15][16][17].

Equation: pH = pKa + log ([A⁻]/[HA]) Where [A⁻] is the concentration of the ionized form (carboxylate) and [HA] is the concentration of the neutral form (carboxylic acid).

A pH-solubility profile is generated by determining the solubility at various pH values that are physiologically relevant (e.g., pH 1.2, 4.5, 6.8). This is typically achieved by performing the shake-flask method using a series of buffers. The resulting data reveals the pH at which solubility begins to increase, which is critical for predicting gastrointestinal absorption[18][19]. For carboxylic acids, a significant increase in solubility is expected as the pH rises above the pKa[20].

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the gastrointestinal tract. These media contain bile salts and phospholipids that can enhance the solubility of poorly soluble drugs[21].

-

Simulated Gastric Fluid (SGF): Typically a 0.1 N HCl solution with a pH of 1.2, SGF simulates the fasted state of the stomach[22][23].

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium has a pH of 6.5 and contains sodium taurocholate and lecithin to mimic the fasted small intestine[24][25][26][27].

-

Fed State Simulated Intestinal Fluid (FeSSIF): With a lower pH of 5.0 and higher concentrations of bile salts and lecithin, FeSSIF simulates the post-meal intestinal environment[24][26].

Protocol: Biorelevant Media Solubility

The shake-flask method is employed, substituting the aqueous buffer with the prepared biorelevant medium (SGF, FaSSIF, or FeSSIF). The analysis remains the same, though matrix effects from the media components must be accounted for during HPLC method validation.

Preparation of FaSSIF (pH 6.5)[25][26]:

-

Prepare Blank FaSSIF Buffer: Dissolve 1.74 g of NaOH, 19.77 g of NaH2PO4·H2O, and 30.93 g of NaCl in 5 L of purified water. Adjust the pH to 6.5.

-

Prepare FaSSIF: Dissolve 3.3 g of sodium taurocholate in 500 mL of the blank buffer. In a separate container, create an emulsion of lecithin in methylene chloride (100 mg/mL). Add 11.8 mL of this emulsion to the buffer. Remove the methylene chloride under vacuum to obtain a clear solution. Adjust the final volume to the target with the blank buffer. A simplified method involves dissolving sodium taurocholate and lecithin directly in the buffer with vigorous stirring, avoiding the use of methylene chloride[24].

Part 3: Analytical Quantification

An accurate and robust analytical method is essential for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[28][29].

Protocol: HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point for small molecules of this nature[30].

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase ensures the carboxylic acid is protonated for good peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan) is standard.

-

Calibration: A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The method should be validated for linearity, accuracy, and precision.

Part 4: Data Summary and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison and interpretation.

Summary of Solubility Data for this compound:

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | ~3-4 (unbuffered) | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl (SGF) | 1.2 | 37 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value |

| FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer | 7.4 | 37 | Experimental Value | Calculated Value |

| FeSSIF | 5.0 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Interpretation: The solubility data will provide a comprehensive picture of the compound's behavior. Low solubility in SGF and higher solubility in FaSSIF and FeSSIF would be expected, suggesting that dissolution and absorption are more likely to occur in the small intestine. The difference between FaSSIF and FeSSIF solubility will indicate potential food effects on the drug's bioavailability. Solubility in organic solvents like ethanol and DMSO is valuable for developing stock solutions for in vitro screening and for potential formulation approaches.

References

-

OECD 105 - Water Solubility - Situ Biosciences. [Link]

-

Test No. 105: Water Solubility - OECD iLibrary. [Link]

-

Test No. 105: Water Solubility - OECD. [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. [Link]

-

Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. [Link]

-

A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride - Dissolution Technologies. [Link]

-

Bio-relevant Dissolution Media Development. [Link]

-

Dissolution Media Simulating Fasted and Fed States. [Link]

-

New Substances Notification Regulations (Chemicals and Polymers): Guidelines. [Link]

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. [Link]

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. [Link]

-

pH-solubility profiles or organic carboxylic acids and their salts - PubMed. [Link]

-

How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro? - ResearchGate. [Link]

-

Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

What is FaSSIF? - Biorelevant.com. [Link]

-

2.4.10. Simulated Gastric Fluid (SGF) Stability - Bio-protocol. [Link]

-

Thermodynamic solubility - PCBIS. [Link]

-

Table S1. Preparation of simulated solutions: simulated saliva fluid (SSF), simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. [Link]

-

Computer-Assisted Method Development for Small and Large Molecules - LCGC International. [Link]

-

Supporting Information - Digital CSIC. [Link]

-

Chapter 3. Pharmacokinetics - AccessPhysiotherapy. [Link]

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. [Link]

-

Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. [Link]

-

Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - Scientific Reports. [Link]

-

Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures - MDPI. [Link]

-

Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K - ResearchGate. [Link]

-

4-Methoxybenzoic acid - PubChem. [Link]

-

3-Methoxy-4-methylbenzoic acid - ChemBK. [Link]

-

Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. [Link]

-

Prediction of pKa values using the PM6 semiempirical method - PMC. [Link]

-

Solubility of Organic Compounds. [Link]

-

4-(3-methoxyphenyl)benzoic Acid - PubChem. [Link]

-

4-Methoxy-3-methylbenzoic Acid - PubChem. [Link]

-

pKa Prediction - Rowan Documentation. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC. [Link]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]

-

Solubility of 4-Methylbenzoic Acid between 288 K and 370 K - ResearchGate. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 4. 4-Methoxybenzoic acid, 98+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. mdpi.com [mdpi.com]

- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 17. microbenotes.com [microbenotes.com]

- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]

- 19. researchgate.net [researchgate.net]

- 20. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. digital.csic.es [digital.csic.es]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. walshmedicalmedia.com [walshmedicalmedia.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. biorelevant.com [biorelevant.com]

- 28. pharmasalmanac.com [pharmasalmanac.com]

- 29. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bioanalysis-zone.com [bioanalysis-zone.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 4-(4-Methoxyphenyl)-3-methylbenzoic acid. Drawing upon established knowledge of structurally related biphenyl and benzoic acid derivatives, this document outlines the scientific rationale for investigating its anti-inflammatory and anti-cancer properties. We present detailed, field-proven experimental protocols for the in-vitro validation of these activities, alongside a discussion of in-silico methods for predicting its pharmacokinetic and toxicological profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to unlock the therapeutic promise of this compound.

Introduction: The Promise of Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. The inherent structural rigidity of the biphenyl moiety, combined with the versatile reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with tailored biological functions. This unique combination has spurred extensive research into their potential as anti-inflammatory, anti-cancer, antimicrobial, and antioxidant agents.

This compound, a specific derivative within this class, presents a compelling case for investigation. Its structure, featuring a methoxy-substituted phenyl ring coupled with a methyl-substituted benzoic acid, suggests the potential for favorable interactions with biological targets implicated in inflammatory and oncogenic pathways. This guide will delve into the scientific basis for this hypothesis and provide the practical tools necessary for its empirical validation.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108478-59-7 | [1] |

| Molecular Formula | C15H14O3 | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC | N/A |

Predicted Biological Activities and Mechanistic Rationale

While direct experimental data on this compound is limited, a substantial body of literature on analogous compounds provides a strong foundation for predicting its biological activities.

Potential Anti-Inflammatory Activity

The biphenyl scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade. Furthermore, some benzoic acid derivatives have been shown to modulate the production of pro-inflammatory cytokines.

-

Hypothesized Mechanism: It is postulated that this compound may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes, or by modulating inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The methoxy and methyl substitutions on the biphenyl rings may influence the compound's binding affinity and selectivity for these targets. Studies on other biphenyl derivatives have demonstrated potent anti-inflammatory effects in animal models.[2][3]

Potential Anti-Cancer Activity

Numerous benzoic acid and biphenyl derivatives have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

-

Hypothesized Mechanism: this compound may exhibit anti-cancer activity by inducing apoptosis through caspase activation, as has been observed with other benzoic acid derivatives.[4] It could also potentially arrest the cell cycle at specific checkpoints, preventing uncontrolled cell proliferation. Furthermore, the biphenyl scaffold might enable the compound to interact with and inhibit the activity of protein kinases or other enzymes that are dysregulated in cancer cells. The substitution pattern on the aromatic rings is crucial for determining the potency and selectivity of its anti-cancer effects.

In-Silico Prediction of Pharmacokinetics and Toxicity (ADMET)

Before embarking on extensive in-vitro and in-vivo studies, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides a valuable, cost-effective initial assessment of a compound's drug-likeness.[7][8][9] Various computational tools and web servers can predict these properties based on the compound's chemical structure.

Workflow for In-Silico ADMET Prediction:

Caption: In-silico ADMET prediction workflow.

Key Parameters to Evaluate:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: hERG inhibition (cardiotoxicity), AMES mutagenicity, carcinogenicity.

These in-silico predictions can guide lead optimization efforts by identifying potential liabilities early in the drug discovery process.

Experimental Protocols for Biological Activity Validation

The following section provides detailed, step-by-step protocols for the in-vitro evaluation of the predicted anti-inflammatory and anti-cancer activities of this compound.

Assessment of Anti-Inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a primary indicator of anti-inflammatory potential, as NO is a key inflammatory mediator produced by activated macrophages.

Experimental Workflow:

Caption: Workflow for NO inhibition assay.

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

4.1.2. Cytotoxicity Assessment (MTT Assay)

It is crucial to ensure that the observed reduction in NO is not due to cytotoxicity. The MTT assay assesses cell viability.

Protocol:

-

Follow steps 1-4 of the NO inhibition protocol.

-

After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Anti-Cancer Activity

4.2.1. In-Vitro Cytotoxicity Screening against Cancer Cell Lines

This initial screening determines the compound's ability to inhibit the growth of various cancer cell lines.

Recommended Cell Lines:

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

MDA-MB-231: Human breast adenocarcinoma (triple-negative).

-

A549: Human lung carcinoma.

-

HCT116: Human colorectal carcinoma.

Protocol (MTT Assay):

-

Cell Seeding: Seed the selected cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

MTT Assay: Perform the MTT assay as described in section 4.1.2.

-

Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each cell line.

4.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Workflow:

Caption: Workflow for apoptosis detection.

Protocol:

-

Treatment: Treat the cancer cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of this compound. Based on the established pharmacology of its structural class, this compound holds significant promise as a potential anti-inflammatory and anti-cancer agent. The detailed experimental protocols and in-silico prediction strategies outlined herein offer a robust starting point for its preclinical evaluation.

Future research should focus on elucidating the precise molecular mechanisms of action, including target identification and pathway analysis. Should in-vitro studies yield promising results, subsequent in-vivo efficacy and safety studies in appropriate animal models will be warranted to further explore the therapeutic potential of this novel compound.

References

-

Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

-

Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

-

ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Nature Reviews Drug Discovery. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. National Institutes of Health. [Link]

-

An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. PubMed. [Link]

-

Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. National Institutes of Health. [Link]

-

Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. National Institutes of Health. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

-

ADMETlab 3.0. CBDD-Group. [Link]

-

ChemProp multi-task models for predicting ADME properties in the Polaris challenge. ChemRxiv. [Link]

-

3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii. PubMed. [Link]

-

In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers. [Link]

-

Is there a way to obtain ADMET-related experimental values for a specific compound?. ResearchGate. [Link]

-

RIFM fragrance ingredient safety assessment, ethyl p-anisate, CAS registry number 94-30-4. ScienceDirect. [Link]

-

Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites. ToxStrategies. [Link]

-

In Silico ADME/Tox Comes of Age: Twenty Years Later. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijapbjournal.com [ijapbjournal.com]

- 8. Frontiers | In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities [frontiersin.org]

- 9. audreyli.com [audreyli.com]

Discovery and history of 4-(4-Methoxyphenyl)-3-methylbenzoic acid

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)-3-methylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a biphenyl carboxylic acid derivative of significant interest to the scientific community. While a detailed historical account of its specific discovery is not extensively documented, its structural motif is central to numerous pharmacologically active compounds. This document outlines its physicochemical properties, proposes a robust and widely adopted synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, and details the necessary analytical techniques for its characterization. Furthermore, by examining structurally related compounds, this guide explores the potential biological activities and therapeutic applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction and Significance

This compound belongs to the class of biphenyl carboxylic acids, a structural scaffold considered "privileged" in medicinal chemistry.[1] The biphenyl moiety provides a rigid, tunable framework, while the carboxylic acid group offers a versatile handle for chemical modification and interaction with biological targets. This combination has led to the development of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, antihypertensive, and anticancer agents.[1][2]

The specific substitution pattern of this compound—a methoxy group on one phenyl ring and a methyl and carboxylic acid group on the other—suggests potential for nuanced biological activity. The methoxy group can influence metabolic stability and receptor binding, making this compound a valuable building block for creating novel therapeutic agents.[3] This guide serves as a foundational resource for scientists looking to synthesize, characterize, and investigate the potential of this molecule.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108478-59-7 | [4] |

| Molecular Formula | C₁₅H₁₄O₃ | [4] |

| Molecular Weight | 242.27 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Purity | ≥96% | [5] |

Synthesis Methodology: A Rationale-Driven Approach

The construction of the C-C bond between the two aryl rings is the critical step in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the state-of-the-art method for this transformation due to its high efficiency, excellent functional group tolerance, and broad substrate scope.[7][8] This approach is superior to older methods like Ullmann condensation, which often require harsh reaction conditions.[1]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The proposed synthesis involves the coupling of 4-Bromo-3-methylbenzoic acid with (4-methoxyphenyl)boronic acid .

Rationale for Reagent Selection:

-

4-Bromo-3-methylbenzoic acid (Aryl Halide): The bromo-substituted benzoic acid is chosen for its optimal reactivity in palladium-catalyzed coupling reactions—more reactive than chloro-derivatives but more stable and less expensive than iodo-derivatives. The carboxylic acid group can typically be used without a protecting group, streamlining the synthesis.

-

(4-methoxyphenyl)boronic acid (Boronic Acid): Boronic acids are stable, commercially available, and generally have low toxicity. The electron-donating methoxy group enhances the nucleophilicity of the arylboronic acid, facilitating the transmetalation step in the catalytic cycle.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for synthesis via Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for reproducibility.

-

Reaction Assembly:

-

To a Schlenk flask, add 4-Bromo-3-methylbenzoic acid (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Causality: The excess boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid for the transmetalation step. The catalyst loading is optimized for efficiency without excessive cost.

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-18 hours).

-

-

Product Isolation (Work-up):

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with an organic solvent like ethyl acetate.

-

Isolate the aqueous layer and acidify it with 2M hydrochloric acid (HCl) until a precipitate forms (pH ~2).

-

Causality: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous phase and causing it to precipitate.

-

-

Purification:

-

Collect the crude solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the purified white solid under vacuum.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are required:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts, integration, and coupling patterns of the protons and carbons, confirming the successful formation of the biaryl bond and the presence of all functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (242.27 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be ≥96% for most research applications.[5]

-

Melting Point Analysis: To provide a physical constant for comparison with reference data.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in public literature, the activities of structurally similar molecules provide a strong basis for inferring its potential applications.

-

Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs). The structural rigidity of the biphenyl scaffold is key for fitting into the active sites of enzymes like cyclooxygenase (COX).[9]

-

Anticancer Potential: The biphenyl motif is present in numerous compounds screened for anticancer activity.[2][10] These molecules can interfere with various cellular pathways involved in proliferation and survival.

-

Antihepatotoxic and Antioxidant Effects: p-Methoxy benzoic acid (p-Anisic acid), a related structure, has demonstrated significant antihepatotoxic activity, protecting liver cells from damage induced by toxins.[11] Furthermore, methoxylated phenolic compounds are known for their antioxidant properties.[3][12]

Hypothetical Mechanism of Action Diagram

This diagram illustrates a potential mechanism by which a biphenyl carboxylic acid derivative might exert anti-inflammatory effects through COX-2 inhibition.

Caption: Hypothetical inhibition of the COX-2 pathway by the title compound.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant untapped potential. This guide provides a robust, rationale-based framework for its synthesis and characterization using the well-established Suzuki-Miyaura cross-coupling reaction. Based on the pharmacological activities of related biphenyl and methoxyphenyl derivatives, this compound represents a promising starting point for drug discovery programs targeting inflammation, cancer, and oxidative stress-related diseases. Future research should focus on the empirical evaluation of its biological activities in relevant in vitro and in vivo models to validate these hypotheses and uncover its full therapeutic potential.

References

-

Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749-759. [Link]

-

Wang, Z., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907. [Link]

-

Zhao, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic & Biomolecular Chemistry. [Link]

-

Wang, Z., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. ACS Publications. [Link]

-

Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

-

Chen, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed. [Link]

-

Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

-

Zhao, Y., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing. [Link]

-

Deep, A., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. [Link]

-